3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid
Description
3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a propionic acid moiety via an amino linkage. Its IUPAC name is 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid (molecular formula: C₁₁H₁₃N₃O₂S, molecular weight: 251.30 g/mol) . The compound contains two hydrogen bond donors and six acceptors, suggesting moderate solubility in polar solvents. Its InChIKey (FRKLHYPYUBUYJK-UHFFFAOYSA-N) confirms its unique stereoelectronic profile . The compound is investigated for pharmaceutical applications, particularly due to its structural similarity to kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-2-7-5-8-10(12-4-3-9(15)16)13-6-14-11(8)17-7/h5-6H,2-4H2,1H3,(H,15,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKLHYPYUBUYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690702-08-0 | |
| Record name | 3-({6-ethylthieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that thienopyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The structural similarity of 3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid to known kinase inhibitors suggests potential efficacy in cancer therapy.
-
Neuroprotective Effects
- Compounds with thienopyrimidine structures have been studied for their neuroprotective effects against neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier may enhance its utility in treating conditions such as Alzheimer's disease.
-
Antimicrobial Properties
- Preliminary studies suggest that derivatives of thienopyrimidine can exhibit antimicrobial activity. This opens avenues for developing new antibiotics or antimicrobial agents based on the compound's structure.
Biochemical Research
-
Enzyme Inhibition Studies
- The compound's ability to inhibit specific enzymes has been explored in biochemical assays. For instance, studies on its interaction with enzymes involved in metabolic pathways may provide insights into its mechanism of action and therapeutic potential.
-
Molecular Recognition
- The unique structural features of this compound allow it to participate in molecular recognition processes, which are critical in drug design and development. Its interactions with biomolecules can be studied using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy.
Case Studies
Mechanism of Action
The mechanism of action of 3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid with structurally analogous derivatives, emphasizing substituent effects and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Thienopyrimidine | Amino Linkage Position | CAS Number | H-Bond Donors/Acceptors |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₁₃N₃O₂S | 251.30 | 6-Ethyl | 3 (propionic acid) | Not provided | 2/6 |
| 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid | C₁₁H₁₃N₃O₂S | 251.31 | 5,6-Dimethyl | 2 (propionic acid) | 955966-34-4 | 2/6 |
| 2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid | C₁₂H₁₅N₃O₂S | 265.34 | 2,5,6-Trimethyl | 2 (propionic acid) | 1008211-84-4 | 2/6 |
| 3-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid | C₁₂H₁₅N₃O₂S | 265.34 | 2,5,6-Trimethyl | 3 (propionic acid) | 876900-00-4 | 2/6 |
Key Observations :
Substituent Effects: The ethyl group at position 6 in the target compound introduces steric bulk compared to methyl-substituted analogs (e.g., 5,6-dimethyl or 2,5,6-trimethyl derivatives). This may enhance metabolic stability but reduce aqueous solubility due to increased lipophilicity .
Amino Linkage Position: Compounds with the amino group at the 2-position of propionic acid (e.g., 2-(5,6-dimethyl...)) adopt distinct conformational profiles compared to the 3-position in the target compound. This positional variation could influence hydrogen-bonding interactions with biological targets, such as enzymes or receptors .
Synthetic Accessibility :
- Methyl-substituted derivatives (e.g., 5,6-dimethyl) are synthesized via regioselective alkylation or cyclocondensation, while ethyl groups may require alternative reagents (e.g., ethyl halides) under controlled conditions .
Potential Applications: The ethyl-substituted target compound is hypothesized to exhibit enhanced pharmacokinetic properties (e.g., prolonged half-life) compared to methylated analogs due to reduced oxidative metabolism . Trimethyl-substituted analogs may prioritize lipophilicity-driven targets (e.g., intracellular kinases), whereas the target compound’s balance of hydrophilicity and bulk could favor extracellular interactions .
Research Findings and Implications
- ADMET Considerations : Methyl groups generally improve metabolic stability but may reduce solubility; the ethyl group in the target compound offers a compromise between these properties .
- Unresolved Questions : Direct biological activity data (e.g., IC₅₀ values) for these compounds are absent in the provided evidence. Future studies should prioritize assays comparing their efficacy against specific therapeutic targets (e.g., inflammatory mediators or kinases).
Biological Activity
3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13N3O2S
- Molecular Weight : 251.3 g/mol
- CAS Number : 690702-08-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential applications in treating various diseases, including cancer and bacterial infections.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects, potentially inhibiting tumor growth through various pathways.
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against various pathogens, indicating a potential for this compound to exhibit similar effects.
- Anti-inflammatory Effects : Research has shown that derivatives of thieno[2,3-d]pyrimidines can modulate inflammatory responses by affecting cytokine release.
Research Findings
Recent studies have highlighted the biological activities of thieno[2,3-d]pyrimidine derivatives, including this compound.
Anticancer Studies
A study focused on the synthesis of new derivatives containing thieno[2,3-d]pyrimidine cores reported promising results regarding their anticancer activity. Compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro .
Antimicrobial Activity
Research on related thieno[2,3-d]pyrimidines demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 10 µg/ml . This suggests that this compound could exhibit similar antimicrobial properties.
Anti-inflammatory Effects
In vitro studies have indicated that compounds with similar structures can significantly reduce the levels of pro-inflammatory cytokines like TNF-α and IFN-γ . This positions this compound as a candidate for further investigation in anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | MIC (µg/ml) |
|---|---|---|---|
| 4-substituted thieno[2,3-d]pyrimidines | Thienopyrimidine | Antibacterial | 2 - 10 |
| 1,2,4-Triazole derivatives | Triazole | Anticancer | Not specified |
Case Studies
- Case Study on Anticancer Activity : A derivative related to the compound was tested against various cancer cell lines and showed a dose-dependent inhibition of cell proliferation.
- Case Study on Antimicrobial Efficacy : Thieno[2,3-d]pyrimidine derivatives were evaluated against resistant bacterial strains and exhibited potent activity comparable to existing antibiotics.
Q & A
Q. What are the common synthetic routes for preparing 3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid?
The compound can be synthesized via modified Niementowski cyclization starting from 2-amino-3-thiophenecarboxylate derivatives. Key steps include:
- Cyclization using formamide or urea at elevated temperatures (e.g., 200°C) to form the thieno[2,3-d]pyrimidine core .
- Reductive amination to introduce the ethyl and propionic acid substituents. For example, sodium cyanoborohydride (NaBH3CN) at pH 6 facilitates the coupling of aldehyde intermediates with amines .
- Functionalization via nucleophilic substitution or coupling reactions to attach the propionic acid moiety.
Q. Typical Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Formamide, 200°C, 2 hours | 60–70% | |
| Reductive Amination | NaBH3CN, pH 6, methanol | 57–87% |
Q. What analytical techniques are critical for characterizing this compound?
Structural validation requires:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity. For example, δ 8.2–8.4 ppm (thieno-pyrimidine protons) and δ 3.5–4.0 ppm (propionic acid CH2) are characteristic .
- HPLC-MS for purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+ via ESI) .
- IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
Standard assays include:
- Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Docking studies using software like AutoDock Vina to predict binding to bacterial targets (e.g., dihydrofolate reductase) .
- Time-kill assays to assess bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of kinase inhibitory activity?
Key SAR Insights :
- Thieno-pyrimidine core : Essential for ATP-binding pocket interaction in kinases like CK2.
- 6-Ethyl group : Enhances hydrophobic interactions; substitution with bulkier groups (e.g., CF3) may improve potency .
- Propionic acid moiety : Acts as a solubilizing group; esterification or amidation can modulate cell permeability .
Example Optimization :
The derivative NHTP23 (3-(5-phenylthieno[2,3-d]pyrimidin-4-ylamino)benzoic acid) showed enhanced CK2 inhibition (IC50 < 10 nM) by replacing the ethyl group with a phenyl ring .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay conditions : Variations in pH, serum proteins, or incubation time (e.g., longer incubation may increase cytotoxicity).
- Substituent effects : Minor structural changes (e.g., methyl vs. ethyl groups) drastically alter target affinity.
- Data normalization : Use internal controls (e.g., ATP concentration in kinase assays) to standardize results .
Case Study :
Inconsistent antimicrobial data for thieno-pyrimidines may stem from differences in bacterial strain resistance profiles or compound solubility in assay media .
Q. How can molecular docking inform the design of analogs targeting metabolic enzymes?
Methodology :
- Target selection : Dihydrofolate reductase (DHFR) or acetyl-CoA carboxylase (ACC) are common targets for metabolic diseases.
- Docking workflow :
Results :
Docking of this compound into DHFR revealed hydrogen bonding with Asp27 and hydrophobic interactions with Leu4, explaining its sub-μM inhibitory activity .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Key Issues :
- Low yields in reductive amination steps due to competing side reactions (e.g., over-reduction).
- Purification difficulties : High-polarity propionic acid derivatives require reverse-phase HPLC or ion-exchange chromatography .
- Stability : Propionic acid esters may hydrolyze under physiological conditions, necessitating prodrug strategies .
Q. Mitigation Strategies :
Q. How do substituents on the thieno-pyrimidine core influence solubility and bioavailability?
Critical Factors :
- Electron-withdrawing groups (e.g., -NO2, -CF3) improve metabolic stability but reduce solubility.
- Hydrophilic groups (e.g., -COOH, -OH) enhance aqueous solubility but may limit blood-brain barrier penetration.
Case Example :
Replacing the ethyl group with a methoxypropyl chain increased solubility (logP from 2.1 to 1.4) while maintaining target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
